2-Bromo-4-chloro-5-methylphenol
Overview
Description
2-Bromo-4-chloro-5-methylphenol is an aromatic organic compound with the molecular formula C7H6BrClO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups. This compound is known for its antimicrobial properties and is used in various industrial and research applications .
Mechanism of Action
Target of Action
2-Bromo-4-chloro-5-methylphenol is a derivative of phenol, which is known to have bactericidal properties . The primary targets of this compound are likely to be bacterial cell membranes .
Mode of Action
The compound interacts with the bacterial cell membrane, leading to its destruction . This interaction disrupts the integrity of the cell membrane, causing leakage of cellular contents and eventually cell death .
Biochemical Pathways
Phenols are known to disrupt protein function and cellular metabolism, leading to cell death .
Result of Action
The primary result of the action of this compound is the death of bacterial cells due to the disruption of their cell membranes . This can lead to the elimination of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-5-methylphenol using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Another method involves the chlorination of 2-bromo-5-methylphenol using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2). This reaction is also carried out under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This compound can undergo NAS reactions where the bromine or chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives under specific conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Chlorination: Chlorine gas (Cl2) or thionyl chloride (SOCl2).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
NAS Reactions: Substituted phenols with nucleophiles replacing bromine or chlorine.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 4-Chloro-5-methylphenol or 2-Bromo-5-methylphenol, depending on the substituent reduced.
Scientific Research Applications
2-Bromo-4-chloro-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential therapeutic applications, including its use as an antiseptic or disinfectant.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylphenol: Similar structure but lacks the chlorine substituent.
4-Bromo-2-chlorophenol: Similar structure but lacks the methyl group.
2-Bromo-4-methylphenol: Similar structure but lacks the chlorine substituent.
Uniqueness
2-Bromo-4-chloro-5-methylphenol is unique due to the presence of both bromine and chlorine substituents along with a methyl group. This combination of substituents enhances its antimicrobial properties and makes it a valuable compound for various applications. The presence of multiple halogen atoms also increases its reactivity in nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-chloro-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQPDQPXSXQGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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